benzyl (2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate
Description
Benzyl (2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a 1-methylpyrazole moiety. This compound is structurally characterized by a carbamate group linked to a 2-oxoethyl chain, which is further connected to a piperidin-1-yl group modified at the 3-position with a 1-methylpyrazole ring (Fig. 1).
Synthetic routes for analogous compounds involve multi-step processes, including carbamate formation via coupling reactions and functional group modifications. For example, describes a related carbamate synthesized from a cyclohexyl-piperidine precursor, highlighting the use of protecting groups like benzyl carbamate in intermediate steps .
Properties
IUPAC Name |
benzyl N-[2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-22-11-9-17(21-22)16-8-5-10-23(13-16)18(24)12-20-19(25)26-14-15-6-3-2-4-7-15/h2-4,6-7,9,11,16H,5,8,10,12-14H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOREEDCGNMDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate, a complex organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzyl group linked to a carbamate moiety, with a piperidine ring substituted by a methyl-pyrazole group. This unique structure contributes to its interaction with biological targets, influencing its pharmacological potential.
1. Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, particularly against mutant forms of BRAF (V600E), which is crucial in melanoma treatment. Studies highlight that compounds with similar structures demonstrate effective inhibition of various kinases involved in cancer progression, such as EGFR and Aurora-A kinase .
2. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation, indicating potential for treating inflammatory diseases .
3. Antimicrobial Activity
The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. This suggests potential applications in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the piperidine or pyrazole positions can significantly influence its potency and selectivity against biological targets. For instance, variations in substituents can enhance affinity for specific receptors or enzymes involved in disease pathways .
Case Studies and Research Findings
The biological activity of this compound is believed to stem from its ability to bind selectively to various molecular targets, including enzymes and receptors involved in cancer and inflammation. The binding may modulate the activity of these targets, triggering downstream signaling pathways that lead to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Implications of Structural Variations
Pyrazole Position and Substitution: The 1-methylpyrazole at the piperidine 3-position (target compound) likely enhances binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors . In contrast, pyrazole at the 4-position () may alter steric interactions .
Biological Activity :
- The weak inhibitory activity of T-3256336 () suggests that bulky substituents (e.g., chromen-4-yl) may hinder target engagement, emphasizing the need for balanced lipophilicity in this scaffold .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzyl (2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Coupling of a pyrazole-containing piperidine intermediate with a carbamate-protected glycine derivative using coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in THF at 0°C to room temperature .
- Step 2 : Deprotection of intermediates under hydrogenation (H₂, Pd/CaCO₃ catalyst) or basic conditions (NaOH/Na₂CO₃) .
- Key Variables : Reaction time (3–24 hours) and temperature (0°C to 100°C) significantly affect yields. For example, prolonged hydrogenation (24 hours vs. 3 hours) improves deprotection efficiency .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Use a combination of:
- ¹H NMR : To confirm regioselectivity of the pyrazole ring and piperidine substitution patterns. For pyrazole-containing analogs, coupling constants (e.g., J = 2.1 Hz for pyrazole protons) and integration ratios are critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular formula (e.g., C₂₁H₂₆N₄O₃) and detects isotopic patterns for chlorine or fluorine substituents if present .
- X-ray Diffraction : For resolving stereochemical ambiguities in crystalline intermediates .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step due to steric hindrance from the pyrazole-piperidine moiety?
- Methodological Answer :
- Catalytic System Optimization : Replace DCC/HOBt with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to enhance reactivity in sterically crowded environments .
- Solvent Screening : Polar aprotic solvents like DMF or DMSO improve solubility of bulky intermediates compared to THF .
- Temperature Gradients : Gradual warming from 0°C to 40°C minimizes side reactions (e.g., racemization) .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?
- Methodological Answer :
- Dynamic NMR Experiments : Detect rotational isomers (e.g., carbamate rotamers) by variable-temperature ¹H NMR. For example, coalescence temperatures near 30°C indicate slow interconversion .
- Isotopic Labeling : Synthesize a deuterated analog to confirm peak assignments in overlapping regions (e.g., piperidine CH₂ vs. pyrazole CH) .
- Cross-Validation with DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in substitution patterns .
Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., VAP-1) using fluorescence polarization or radiometric assays. IC₅₀ values below 1 μM suggest therapeutic potential .
- Cellular Uptake Studies : Use fluorescently tagged analogs to evaluate membrane permeability in hepatocytes or cancer cell lines (e.g., HepG2) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess susceptibility to CYP450 enzymes .
Experimental Design Considerations
Q. How can regioselectivity challenges in pyrazole ring functionalization be mitigated during synthesis?
- Methodological Answer :
- Directed Metalation : Use tert-butyllithium to deprotonate the pyrazole N–H position, followed by quenching with electrophiles (e.g., methyl iodide) to ensure 1-methyl substitution .
- Protecting Group Strategy : Temporarily protect the piperidine nitrogen with Boc (tert-butyloxycarbonyl) to prevent unwanted alkylation at that site .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-PDA/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at 254 nm and confirm structures via MS/MS fragmentation .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., deprotected glycine derivatives) to the NMR sample and monitor peak splitting .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies (e.g., anti-cancer vs. anti-inflammatory)?
- Methodological Answer :
- Target Profiling : Perform kinome-wide screening (e.g., using KINOMEscan) to identify off-target interactions that may explain divergent activities .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 10% FBS in cell culture media vs. serum-free) to rule out matrix effects .
- Metabolite Identification : Incubate the compound with S9 liver fractions and test metabolites (e.g., hydroxylated derivatives) for activity .
Tables for Key Data
Table 1 : Representative Reaction Conditions for Critical Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole-Piperidine Coupling | DCC, HOBt, THF, 0°C→RT | 65–78 | |
| Carbamate Deprotection | H₂, Pd/CaCO₃, CH₃OH, 24h | 92 | |
| Final Purification | Prep-HPLC (ACN/H₂O + 0.1% TFA) | >95% purity |
Table 2 : Common Analytical Parameters for Structural Validation
| Technique | Key Parameters | Diagnostic Peaks |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.35–7.25 (m, benzyl), δ 3.85 (s, N–CH₃), δ 4.10 (t, J=6 Hz, piperidine CH₂) | |
| HRMS (ESI+) | m/z 413.1921 [M+H]⁺ (calc. 413.1925) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
